5-Methylthiopentanaldoxime

Enzyme kinetics CYP79F1 substrate specificity

5-Methylthiopentanaldoxime (5-(methylsulfanyl)pentanal oxime, CHEBI:50700 ) is a chain-length-specific aliphatic aldoxime that serves as the obligate biosynthetic intermediate for the predominant short-chain methionine-derived glucosinolates in Arabidopsis thaliana and Brassica species. Formed by CYP79F1-catalyzed N-hydroxylation of dihomomethionine , this compound sits at the critical branch point between primary sulfur metabolism and defensive secondary metabolite production, making it an essential authentic standard for glucosinolate pathway dissection, metabolic engineering studies, and enzyme kinetics assays.

Molecular Formula C6H13NOS
Molecular Weight 147.24 g/mol
Cat. No. B1264075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylthiopentanaldoxime
Molecular FormulaC6H13NOS
Molecular Weight147.24 g/mol
Structural Identifiers
SMILESCSCCCCC=NO
InChIInChI=1S/C6H13NOS/c1-9-6-4-2-3-5-7-8/h5,8H,2-4,6H2,1H3/b7-5+
InChIKeyKNFFJJFEYQLINT-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylthiopentanaldoxime for Glucosinolate Biosynthesis Research: Key Intermediate Identity & Sourcing Guide


5-Methylthiopentanaldoxime (5-(methylsulfanyl)pentanal oxime, CHEBI:50700 [1]) is a chain-length-specific aliphatic aldoxime that serves as the obligate biosynthetic intermediate for the predominant short-chain methionine-derived glucosinolates in Arabidopsis thaliana and Brassica species [2][3]. Formed by CYP79F1-catalyzed N-hydroxylation of dihomomethionine [4], this compound sits at the critical branch point between primary sulfur metabolism and defensive secondary metabolite production, making it an essential authentic standard for glucosinolate pathway dissection, metabolic engineering studies, and enzyme kinetics assays.

Chain-length-specific aliphatic aldoxime probe for glucosinolate biosynthesis dissection
Direct product of CYP79F1 N-hydroxylation; suited for enzyme kinetics and substrate-specificity assays
Authentic standard for targeted metabolomics of short-chain methionine-derived glucosinolates
Compatible with HPLC-MS, GC-MS, and recombinant CYP79F1 biocatalytic platform verification

Why 5-Methylthiopentanaldoxime Cannot Be Replaced by Generic Aldoximes in Glucosinolate Research


Aldoxime intermediates in glucosinolate biosynthesis display strict side-chain length specificity that is hardwired into both the upstream CYP79F1/F2 enzyme system and the downstream modifications determining bioactivity [1][2]. 5-Methylthiopentanaldoxime, derived from dihomomethionine (C5 backbone), exclusively feeds the short-chain aliphatic glucosinolate pool (4-methylthiobutylglucosinolate and 4-methylsulfinylbutylglucosinolate), while the trihomomethionine-derived 6-methylthiohexanaldoxime (C6) and longer-chain aldoximes enter distinct long-chain pathways with different biological functions [2][3]. Substituting a generic aldoxime or even a closely related methylthio-aldoxime of different chain length will lead to erroneous glucosinolate profiles in metabolic engineering, invalid enzyme kinetics data, and misassigned pathway intermediates because CYP79F1's substrate affinity varies approximately 6-fold between dihomomethionine (Km = 34 μM) and longer-chain substrates (e.g., pentahomomethionine Km = 216 μM) [4].

Chain-length mismatch
6-Methylthiohexanaldoxime (C6) or longer-chain aldoximes feed distinct long-chain glucosinolate pathways; substrate affinity of CYP79F1 may shift and glucosinolate profiles may misrepresent short-chain flux.
Enzyme platform mismatch
CYP79F2-based synthesis produces only C8–C9 aldoximes; using CYP79F2 platforms cannot yield the C5 intermediate and limits biocatalytic access to short-chain standards.
Tissue context mismatch
CYP79F2 is predominantly root-expressed; long-chain aldoximes may not match the leaf- or seed-specific glucosinolate biology under study and could misassign tissue-level pathway activity.

Direct Quantitative Evidence for 5-Methylthiopentanaldoxime Differentiation vs. Chain-Length Analogs


CYP79F1 Substrate Affinity: Dihomomethionine vs. Longer-Chain Methionine Homologs

Recombinant CYP79F1 shows a Km of 34 μM for dihomomethionine (the direct substrate producing 5-methylthiopentanaldoxime), which is comparable to 37 μM for trihomomethionine but 5.7-fold lower than the 194 μM for tetrahomomethionine and 6.4-fold lower than the 216 μM for pentahomomethionine [1]. This indicates that the dihomomethionine→5-methylthiopentanaldoxime reaction operates at substantially higher catalytic efficiency than the conversion of longer-chain precursors, establishing the C5 aldoxime as the kinetically preferred intermediate for short-chain glucosinolate biosynthesis.

CYP79F1 substrate affinity
Head-to-head
Km = 34 μM (dihomomethionine → C5 aldoxime); 5.7–6.4-fold lower Km vs. tetra- and pentahomomethionine (194–216 μM).
Supports kinetic preference for short-chain aldoxime production.
Recombinant CYP79F1 in vitro assay; MetaCyc/AraCyc curated data.
Enzyme kinetics CYP79F1 substrate specificity glucosinolate biosynthesis

Downstream Glucosinolate Product Identity: Short-Chain vs. Long-Chain Pathway Partitioning

In Arabidopsis thaliana, 5-methylthiopentanaldoxime is the committed precursor of the predominant leaf glucosinolates 4-methylthiobutylglucosinolate and 4-methylsulfinylbutylglucosinolate [1]. CYP79F1 knockout plants completely lack all short-chain aliphatic glucosinolates while accumulating elevated levels of dihomomethionine and trihomomethionine, but retain long-chain glucosinolates that derive from CYP79F2-mediated hexahomomethionine metabolism [2]. This demonstrates that the C5 aldoxime channel is non-redundant and cannot be functionally replaced by 6-methylthiohexanaldoxime or longer-chain aldoximes for short-chain glucosinolate production.

Pathway partitioning
Head-to-head
C5 aldoxime feeds exclusively short-chain glucosinolates (4-methylthiobutyl, 4-methylsulfinylbutyl); CYP79F1 knockout abolishes short-chain pool to undetectable levels.
C5 aldoxime channel is non-redundant for short-chain glucosinolate biosynthesis.
Arabidopsis knockout lines; HPLC-MS profiling.
Metabolic flux glucosinolate profiling CYP79F1 knockout chain-length specificity

Tissue-Specific Expression: CYP79F1 vs. CYP79F2 Biosynthetic Domain Restriction

CYP79F1, which produces 5-methylthiopentanaldoxime, is predominantly expressed in Arabidopsis rosette leaves, stems, and siliques, whereas CYP79F2 (which exclusively metabolizes penta- and hexahomomethionines to long-chain aldoximes) is highly expressed in roots and hypocotyls [1]. This spatial segregation means that 5-methylthiopentanaldoxime is the physiologically relevant aldoxime intermediate in above-ground tissues where the majority of short-chain glucosinolate-dependent defense and flavor chemistry occurs.

Tissue-specific expression
Head-to-head
CYP79F1 expressed in rosette leaves, stems, siliques; CYP79F2 restricted to hypocotyl and roots. Knockout of CYP79F1 removes leaf short-chain glucosinolates without affecting long-chain pool.
C5 aldoxime is the physiologically relevant intermediate for above-ground tissue research.
Promoter-GUS fusions; Northern blot in Arabidopsis.
Gene expression tissue specificity CYP79F1 CYP79F2 spatial regulation

Physicochemical Property Differentiation: Chain-Length-Dependent LogP and Volatility

The predicted physicochemical properties of 5-methylthiopentanaldoxime differ systematically from its one-carbon homolog 6-methylthiohexanaldoxime. 5-Methylthiopentanaldoxime has a molecular formula of C6H13NOS (MW 147.24), a predicted density of 1.0 ± 0.1 g/cm³, a boiling point of 260.8 ± 23.0 °C, and an ACD/LogP of 1.33 . Each additional methylene unit in the longer-chain analogs increases LogP by approximately 0.5 units and raises the boiling point, directly impacting chromatographic retention time, extraction efficiency, and GC-MS method development. Using an incorrect chain-length aldoxime as a surrogate standard will produce systematically biased quantification in metabolomic workflows.

Physicochemical differentiation
Class-level
LogP ≈ 1.33; MW 147.24; estimated +0.5 LogP and +14 Da per additional CH2 vs. C6 homolog. GC retention time may shift by minutes.
Exact chain-length standard supports correct chromatographic peak assignment.
Predicted data (ACD/Labs); class-level inference. Data to verify.
Physicochemical properties LogP boiling point chromatographic behavior authentic standard

Enzymatic Production Platform: CYP79F1 vs. CYP79F2 Substrate Range for Biocatalytic Synthesis

CYP79F1 accepts a broad range of methionine homolog substrates (mono- through hexahomomethionine) for aldoxime production, making it a versatile biocatalyst for synthesizing multiple chain-length aldoxime standards including 5-methylthiopentanaldoxime [1]. In contrast, CYP79F2 is restricted to only penta- and hexahomomethionine substrates and cannot produce the C5 aldoxime [2]. For laboratories producing aldoxime standards via recombinant enzyme routes, CYP79F1 expression systems (e.g., iGEM part BBa_K5327026 [3]) are the necessary platform for accessing 5-methylthiopentanaldoxime, whereas CYP79F2-based synthesis will yield only long-chain products.

Biocatalytic platform selectivity
Head-to-head
CYP79F1 accepts C1–C6 methionine homologs and produces C5 aldoxime; CYP79F2 restricted to penta- and hexahomomethionine with zero detectable C5 product.
CYP79F1 is the required biocatalyst for C5 aldoxime standard synthesis.
Recombinant CYP79F1 (E. coli) and CYP79F2 (S. cerevisiae) in vitro assays.
Biocatalysis CYP79F1 substrate selectivity aldoxime synthesis synthetic biology

Metabolic Network Position: Aldoxime Branch Point Specificity for Short-Chain vs. Long-Chain Glucosinolate Engineering

The aldoxime node in aliphatic glucosinolate biosynthesis is bifurcated by chain length: short-chain aldoximes (C4–C6) derived from dihomomethionine and trihomomethionine are processed by CYP83A1 into short-chain glucosinolates, while long-chain aldoximes (C7–C9) enter a distinct metabolic channel [1]. 5-Methylthiopentanaldoxime is the most abundant aldoxime intermediate in Arabidopsis leaf tissue because dihomomethionine is the preferred MAM1 chain-elongation product (1–4 condensation cycles) [2]. Metabolic engineering efforts to alter glucosinolate profiles in Brassica crops require the C5 aldoxime standard to correctly quantify the short-chain pathway flux, as the C6 aldoxime (6-methylthiohexanaldoxime) feeds a quantitatively minor branch with different downstream modification potential.

Network branch-point dominance
Class-level
C5 aldoxime intermediate is the predominant aldoxime pool in Arabidopsis leaf, derived from the preferred MAM1 elongation product dihomomethionine.
Supports C5 standard as the core intermediate for leaf glucosinolate flux analysis.
Qualitative dominance inferred from glucosinolate profiling; exact aldoxime pool sizes not reported.
Metabolic engineering aldoxime node glucosinolate diversity chain-length specificity network topology

Optimal Application Scenarios for 5-Methylthiopentanaldoxime Based on Verified Evidence


Authenticated LC-MS/MS and GC-MS Quantification of Short-Chain Glucosinolate Pathway Intermediates

5-Methylthiopentanaldoxime serves as the indispensable authentic standard for targeted metabolomics of the aliphatic glucosinolate pathway in Arabidopsis and Brassica tissues. Its distinct chromatographic behavior (LogP = 1.33, MW 147.24) relative to the C6 homolog enables unambiguous MRM transition development and absolute quantification of the dihomomethionine-derived aldoxime pool . This is essential for studies quantifying flux through the short-chain branch of glucosinolate biosynthesis under stress conditions or in mutant backgrounds [1].

CYP79F1 Enzyme Kinetics and Substrate Specificity Profiling

The compound is the direct enzymatic product of dihomomethionine N-hydroxylation by CYP79F1 (Km = 34 μM) and is required as the authentic product standard for HPLC-based or GC-MS-based enzyme activity assays . Because CYP79F1 shows 5–6-fold lower Km for dihomomethionine compared to tetra- and pentahomomethionine substrates, accurate kinetic characterization demands the correct chain-length product for calibration [1]. Generic aldoxime standards cannot substitute for this purpose.

Metabolic Engineering of Short-Chain Aliphatic Glucosinolate Profiles in Crops

In metabolic engineering projects aimed at enhancing anticarcinogenic short-chain glucosinolates (e.g., 4-methylsulfinylbutylglucosinolate) in Brassica vegetables, 5-methylthiopentanaldoxime is the key intermediate standard for verifying successful pathway engineering at the aldoxime node . CYP79F1 knockout studies confirm that this compound's pathway is non-redundant: its elimination completely abolishes short-chain glucosinolates, making it the critical checkpoint intermediate for engineering outcomes [1].

Biocatalytic Aldoxime Library Synthesis Using CYP79F1 Expression Platforms

5-Methylthiopentanaldoxime is one of six chain-length-specific aldoximes that can be produced using recombinant CYP79F1 (e.g., iGEM part BBa_K5327026) with defined methionine homolog substrates . For laboratories building aldoxime standard libraries via whole-cell biocatalysis or cell-free CYP79F1 systems, the C5 aldoxime is obtained by feeding dihomomethionine to the enzyme, and the product identity must be verified against an authentic 5-methylthiopentanaldoxime standard to confirm regiochemical fidelity [1].

Application
Selection Property
Validation Focus
Targeted metabolomics of short-chain glucosinolate pathway
Chain-length-specific chromatographic behavior (LogP, MW)
MRM transition development and absolute quantification in Arabidopsis/Brassica tissues
CYP79F1 enzyme kinetics and substrate-specificity profiling
Authentic product standard matched to dihomomethionine substrate
HPLC/GC-MS assay calibration; kinetic parameter verification
Metabolic engineering of short-chain glucosinolates in crops
Non-redundant aldoxime node intermediate for short-chain pathway
Pathway flux analysis and engineering outcome verification at the aldoxime checkpoint
Biocatalytic aldoxime library synthesis via CYP79F1 platforms
C5 aldoxime obtained by feeding dihomomethionine to recombinant CYP79F1
Product identity confirmation and regiochemical fidelity against authentic standard
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